molecular formula C6H12N2O2 B1268899 2-Morpholin-4-ylacetamide CAS No. 5625-98-9

2-Morpholin-4-ylacetamide

カタログ番号 B1268899
CAS番号: 5625-98-9
分子量: 144.17 g/mol
InChIキー: BWRNWWSQZROEOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2-Morpholin-4-ylacetamide derivatives involves several chemical methods, including condensation reactions, reductive cyclization, and Grignard reactions. For example, derivatives of 2-Morpholin-4-ylacetamide have been synthesized through reactions involving active methyl or methylene components, Claisen-Schmidt condensation, and one-pot multicomponent reactions (Özil, Cansu Parlak, & N. Baltaş, 2018). Additionally, efficient synthesis methods have been developed to produce key intermediates and derivatives with potential pharmaceutical applications (M. Kopach et al., 2009).

Molecular Structure Analysis

The molecular structure of 2-Morpholin-4-ylacetamide derivatives has been elucidated through various spectroscopic techniques, including NMR, IR, and mass spectral studies. X-ray diffraction studies have confirmed the structures of certain derivatives, providing insights into their molecular configurations and potential interaction mechanisms (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

2-Morpholin-4-ylacetamide and its derivatives participate in a variety of chemical reactions, including transamination, and have shown significant reactivity towards different chemical agents. These compounds have been used as precursors in the synthesis of complex molecules with pharmacological activities (D. Sahin et al., 2012).

科学的研究の応用

1. Antinociceptive Effects

2-Morpholin-4-ylacetamide derivatives have demonstrated potential in treating inflammatory pain. For instance, a study discovered that the compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide showed high affinity for σ1 receptors and significant selectivity over σ2 receptors. This compound reduced formalin-induced nociception, indicating its effectiveness in treating inflammatory pain (Navarrete-Vázquez et al., 2016).

2. Antifungal Properties

2-Morpholin-4-ylacetamide derivatives have also been identified as broad-spectrum antifungal agents. Specifically, derivatives such as N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide have shown promising antifungal activity against a variety of fungi, including molds and dermatophytes. This research opens up possibilities for developing new antifungal therapeutics (Bardiot et al., 2015).

3. Anti-inflammatory Activity

Compounds containing 2-morpholin-4-ylacetamide, such as N-[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]-2-morpholin-4-ylacetamide, have shown significant anti-inflammatory activity. These compounds could potentially lead to new treatments for inflammation-related conditions (Upmanyu et al., 2011).

4. Antimicrobial Activity

2-Morpholin-4-ylacetamide derivatives have been synthesized with considerable antimicrobial activity. A study demonstrated that derivatives like 2-(phenyl)-2-(morpholin-4-yl)-N-phenylacetamide showed high antibacterial activity against certain bacterial strains, suggesting their potential use in treating bacterial infections (Idhayadhulla et al., 2014).

5. Photodynamic Activity Against Cancer Cells

Research on liposome-incorporated 2-(morpholin-4-yl)ethoxy phthalocyanines has shown significant photodynamic activity against oral cancer cells. The incorporation into liposomes as drug delivery vehicles highlights the potential of these derivatives in cancer therapy (Skupin-Mrugalska et al., 2018).

6. Role in Kinase Inhibition

Morpholine derivatives, including those containing 2-morpholin-4-ylacetamide, have been identified as potent kinase inhibitors. For example, the discovery of 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, has led to the development of novel inhibitors of the PI3K-AKT-mTOR pathway, important for cancer research (Hobbs et al., 2019).

Safety and Hazards

The safety information for 2-Morpholin-4-ylacetamide includes the GHS05 pictogram, the signal word “Danger”, and the hazard statement H314 . Precautionary statements include P260, P271, and P280 .

特性

IUPAC Name

2-morpholin-4-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-6(9)5-8-1-3-10-4-2-8/h1-5H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRNWWSQZROEOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349894
Record name 2-morpholin-4-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Morpholin-4-ylacetamide

CAS RN

5625-98-9
Record name 2-morpholin-4-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Morpholin-4-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of [5-(3-amino-ethoxy)-1,3-dihydro-isoindol-2-yl]-(2,4-dihydroxy-5-isopropyl-phenyl)-methasone hydrochloride (100 mg, 0.255 mmoles) in DMF (10 ml) was added EDC (59 mg, 0.306 mmoles), HOBt (41 mg, 0.306 mmoles), morpholin-4-yl-acetic acid (37 mg, 0.255 mmoles) and triethylamine (43 μl, 0.306 mmoles) and stirred at ambient temperature for one hour. To the reaction mixture was added further EDC (20 mg, 0.104 mmoles), HOBt (14 mg, 0.104 mmoles), morpholin-4-yl-acetic acid (12 mg, 0.083 mmoles) and triethylamine (14 μl, 0.100 mmoles) and stirred at ambient temperature for a further 2 hours. Solvent removed in vacuo. The residue was purified by flash chromatography [Biotage SP4: 25 S, flow rate 25 ml/min, gradient 20% DMAW 90 in DCM to 100% DMAW 90] and then by preparative HPLC to give N-{2-[2,4-dihydroxy-5-isopropyl-benzoyl)-2,3-dihydro-1H-isoindol-5-yloxy]-ethyl}-2-morpholin-4-yl-acetamide as a colourless viscous oil (40 mg, 33%). 1H NMR (Me-d3-OD) 7.20 (1H, br s); 7.18 (1H, s); 6.90 (2H, br m); 6.40 (1H, s); 4.10 (2H, t); 3.73 (4H, m); 3.63 (2H, t); 3.20 (1H, m); 3.18 (2H, s); 2.60 (4H, m); 1.25 (6H, d). MS: [M+H]+ 484.
[Compound]
Name
[5-(3-amino-ethoxy)-1,3-dihydro-isoindol-2-yl]-(2,4-dihydroxy-5-isopropyl-phenyl)-methasone hydrochloride
Quantity
100 mg
Type
reactant
Reaction Step One
Name
Quantity
59 mg
Type
reactant
Reaction Step One
Name
Quantity
41 mg
Type
reactant
Reaction Step One
Quantity
37 mg
Type
reactant
Reaction Step One
Quantity
43 μL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
reactant
Reaction Step Two
Name
Quantity
14 mg
Type
reactant
Reaction Step Two
Quantity
12 mg
Type
reactant
Reaction Step Two
Quantity
14 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Morpholin-4-ylacetamide
Reactant of Route 2
Reactant of Route 2
2-Morpholin-4-ylacetamide
Reactant of Route 3
Reactant of Route 3
2-Morpholin-4-ylacetamide
Reactant of Route 4
Reactant of Route 4
2-Morpholin-4-ylacetamide
Reactant of Route 5
2-Morpholin-4-ylacetamide
Reactant of Route 6
2-Morpholin-4-ylacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。